molecular formula C13H16FN3 B11738204 N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11738204
M. Wt: 233.28 g/mol
InChI Key: BYWXCAAWOZYALH-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a fluoroethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using 2-fluoroethyl bromide and a suitable base.

    Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using methyl iodide and a suitable base.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, suitable solvents, and bases.

Major Products Formed:

    Oxidation: Corresponding oxides.

    Reduction: Corresponding reduced products.

    Substitution: New compounds with substituted groups.

Scientific Research Applications

Chemistry:

N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is used in the development of new therapeutic agents.

Medicine:

The compound is investigated for its potential use in drug discovery and development. It is explored for its activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-benzyl-1-(2-chloroethyl)-3-methyl-1H-pyrazol-4-amine
  • N-benzyl-1-(2-bromoethyl)-3-methyl-1H-pyrazol-4-amine
  • N-benzyl-1-(2-iodoethyl)-3-methyl-1H-pyrazol-4-amine

Comparison:

N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluoroethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. Compared to its chloro, bromo, and iodo counterparts, the fluoroethyl derivative may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H16FN3/c1-11-13(10-17(16-11)8-7-14)15-9-12-5-3-2-4-6-12/h2-6,10,15H,7-9H2,1H3

InChI Key

BYWXCAAWOZYALH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2)CCF

Origin of Product

United States

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